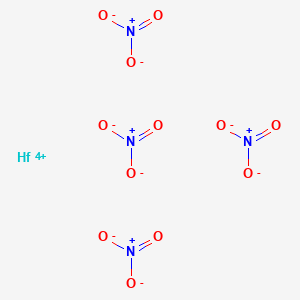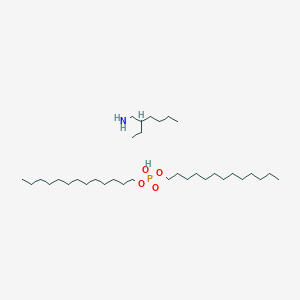
Ácido 2-Sulfoisonicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfoisonicotinic acid, also known as 2-sulfopyridine-4-carboxylic acid, is an organic compound with the molecular formula C6H5NO5S. It is a derivative of isonicotinic acid, characterized by the presence of a sulfonic acid group at the 2-position of the pyridine ring. This compound appears as a white crystalline powder or granular solid and is soluble in water, with limited solubility in ethanol and ether .
Aplicaciones Científicas De Investigación
2-Sulfoisonicotinic acid has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Mecanismo De Acción
Target of Action
It is structurally similar to isoniazid , which is known to target the mycobacterial ferric KatG catalase-peroxidase . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
Like Isoniazid, 2-Sulfoisonicotinic acid may also be a prodrug that needs to be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Considering its similarity to isoniazid, it might interfere with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This interference could inhibit the growth of the bacteria and lead to their eventual death.
Result of Action
If it acts similarly to isoniazid, it may lead to the disruption of the mycobacterial cell wall, inhibiting the growth of the bacteria and leading to their death .
Action Environment
The action, efficacy, and stability of 2-Sulfoisonicotinic acid can be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances, and the temperature . .
Análisis Bioquímico
Biochemical Properties
It is known that isonicotinic acid and its derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that isonicotinic acid and its derivatives can have various effects on cells . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that isonicotinic acid and its derivatives can exert their effects at the molecular level through various mechanisms . These mechanisms can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time in laboratory settings due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that isonicotinic acid and its derivatives can be involved in various metabolic pathways . These pathways can involve various enzymes and cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms . These mechanisms can involve transporters or binding proteins, and can also include effects on localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells . This can involve targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Sulfoisonicotinic acid can be synthesized through various methods. One common approach involves the sulfonation of isonicotinic acid. This process typically involves reacting isonicotinic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 2-position of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of 2-sulfoisonicotinic acid often involves the use of sulfuric acid and nitric acid as reagents. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Sulfoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonamide derivatives, substituted pyridine compounds, and various functionalized organic molecules .
Comparación Con Compuestos Similares
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
2,6-Dichloroisonicotinic Acid: A synthetic derivative used as an inducer of plant resistance against pathogens.
Uniqueness: 2-Sulfoisonicotinic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring strong acidic functionality and coordination capabilities .
Propiedades
IUPAC Name |
2-sulfopyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSRSBHZDGBYOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376493 |
Source


|
| Record name | 2-Sulfoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18616-07-4 |
Source


|
| Record name | 2-Sulfoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)



![2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium](/img/structure/B98171.png)


![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)



![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)

